molecular formula C16H11NO4 B11946020 Methyl 10-nitro-9-anthracenecarboxylate CAS No. 79693-14-4

Methyl 10-nitro-9-anthracenecarboxylate

Cat. No.: B11946020
CAS No.: 79693-14-4
M. Wt: 281.26 g/mol
InChI Key: YSHFHBRPADLINZ-UHFFFAOYSA-N
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Description

Methyl 10-nitro-9-anthracenecarboxylate is an organic compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-nitro-9-anthracenecarboxylate typically involves the nitration of methyl 9-anthracenecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 10-position of the anthracene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-nitro-9-anthracenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 10-amino-9-anthracenecarboxylate.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

    Oxidation: Anthraquinone derivatives or other oxidized products.

Scientific Research Applications

Methyl 10-nitro-9-anthracenecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other anthracene derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.

    Industry: Utilized in the development of organic electronic materials, such

Properties

CAS No.

79693-14-4

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 10-nitroanthracene-9-carboxylate

InChI

InChI=1S/C16H11NO4/c1-21-16(18)14-10-6-2-4-8-12(10)15(17(19)20)13-9-5-3-7-11(13)14/h2-9H,1H3

InChI Key

YSHFHBRPADLINZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-]

Origin of Product

United States

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